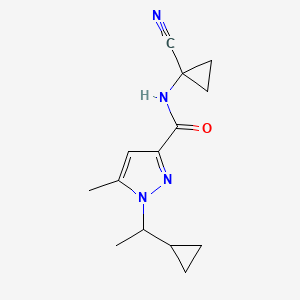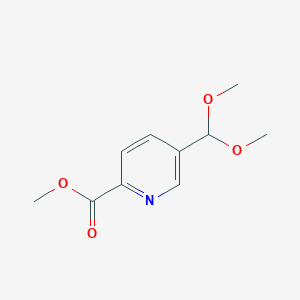
N-(1-Cyanocyclopropyl)-1-(1-cyclopropylethyl)-5-methylpyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Cyanocyclopropyl)-1-(1-cyclopropylethyl)-5-methylpyrazole-3-carboxamide, also known as CCPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CCPA is a potent and selective agonist of the A1 adenosine receptor, which plays a crucial role in regulating various physiological processes.
Mecanismo De Acción
N-(1-Cyanocyclopropyl)-1-(1-cyclopropylethyl)-5-methylpyrazole-3-carboxamide exerts its effects by binding selectively to the A1 adenosine receptor, which is a G protein-coupled receptor that is widely distributed throughout the body. Activation of the A1 adenosine receptor leads to a variety of downstream effects, including the inhibition of adenylyl cyclase and the activation of potassium channels.
Biochemical and Physiological Effects
N-(1-Cyanocyclopropyl)-1-(1-cyclopropylethyl)-5-methylpyrazole-3-carboxamide has been shown to have a wide range of biochemical and physiological effects, including the regulation of heart rate, blood pressure, and cardiac contractility. This compound has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(1-Cyanocyclopropyl)-1-(1-cyclopropylethyl)-5-methylpyrazole-3-carboxamide in lab experiments is its high selectivity for the A1 adenosine receptor. This allows researchers to study the specific effects of A1 receptor activation without the confounding effects of other receptor subtypes. However, one limitation of using N-(1-Cyanocyclopropyl)-1-(1-cyclopropylethyl)-5-methylpyrazole-3-carboxamide is its relatively short half-life, which can make it difficult to maintain a consistent level of receptor activation over time.
Direcciones Futuras
There are many potential future directions for research on N-(1-Cyanocyclopropyl)-1-(1-cyclopropylethyl)-5-methylpyrazole-3-carboxamide and the A1 adenosine receptor. One promising area of research is the development of new compounds that can selectively target the A1 receptor with even greater specificity and potency. Another area of interest is the study of the role of the A1 receptor in various disease states, including cardiovascular disease, neurodegenerative disorders, and cancer. Finally, there is a growing interest in the use of A1 receptor agonists as potential therapeutics for a variety of conditions, including pain, inflammation, and sleep disorders.
Métodos De Síntesis
N-(1-Cyanocyclopropyl)-1-(1-cyclopropylethyl)-5-methylpyrazole-3-carboxamide can be synthesized using a variety of methods, including the reaction of 1-cyclopropylethylamine with 1-cyanocyclopropane carboxylic acid, followed by the addition of 5-methylpyrazole-3-carboxamide. The synthesis of N-(1-Cyanocyclopropyl)-1-(1-cyclopropylethyl)-5-methylpyrazole-3-carboxamide is a complex process that requires careful attention to detail and the use of specialized equipment.
Aplicaciones Científicas De Investigación
N-(1-Cyanocyclopropyl)-1-(1-cyclopropylethyl)-5-methylpyrazole-3-carboxamide has been used extensively in scientific research to study the role of the A1 adenosine receptor in various physiological processes. This compound has been shown to have a wide range of applications, including the study of cardiovascular function, neuroprotection, and the regulation of sleep and wakefulness.
Propiedades
IUPAC Name |
N-(1-cyanocyclopropyl)-1-(1-cyclopropylethyl)-5-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-9-7-12(13(19)16-14(8-15)5-6-14)17-18(9)10(2)11-3-4-11/h7,10-11H,3-6H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUWMEAKDYULAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)C2CC2)C(=O)NC3(CC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclopropyl)-1-(1-cyclopropylethyl)-5-methylpyrazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(4-methoxyphenethyl)piperidine-4-carboxamide](/img/structure/B2539401.png)

![N-(1-cyanocyclohexyl)-2-[3-(2-methoxyethyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2539404.png)
![3-(2-Azepan-1-yl-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2539407.png)
![4-{3-[4-(Prop-2-yn-1-yl)-1,4-diazepane-1-carbonyl]benzenesulfonyl}piperazin-2-one](/img/structure/B2539409.png)





![1-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-4-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2539424.png)